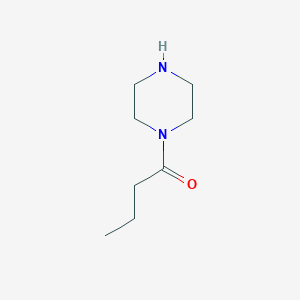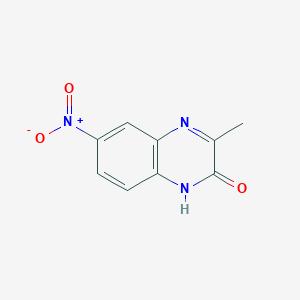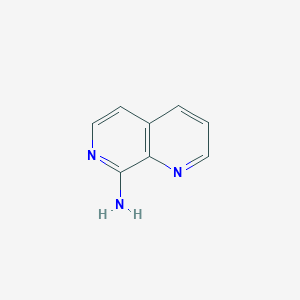
1,7-ナフチリジン-8-アミン
概要
説明
1,7-Naphthyridin-8-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1,7-Naphthyridin-8-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,7-Naphthyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Naphthyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1,7-ナフチリジン-8-アミン誘導体は、抗がん活性を含む医薬品化学的応用における潜在的な用途を示しています . これらの化合物は、がん細胞の増殖を阻害する可能性について研究されています .
抗炎症活性
これらの化合物は、抗炎症特性も示しています . これは、炎症を特徴とする状態の治療に潜在的に有用であることを示唆しています。
抗菌活性
1,7-ナフチリジン-8-アミンとその誘導体は、抗菌特性を持つことが判明しています . これは、さまざまな細菌および真菌感染症の治療における潜在的な用途を示唆しています。
抗ヒスタミン活性
これらの化合物は、抗ヒスタミン活性を示しています , これは、アレルギーや関連する状態の治療に役立つ可能性があります。
抗高血圧活性
1,7-ナフチリジン-8-アミン化合物は、抗高血圧剤として使用されてきました . これらは、高血圧の管理に潜在的に使用できる可能性があります。
抗血小板凝集活性
これらの化合物は、抗血小板凝集において潜在的な用途を示しています . これは、血栓の予防に役立つ可能性があることを示唆しています。
胃抗分泌活性
1,7-ナフチリジン-8-アミンとその誘導体は、胃抗分泌活性を示しています . これは、消化性潰瘍などの状態の治療における潜在的な用途を示唆しています。
トポイソメラーゼ-IIおよびAChE阻害活性
これらの化合物は、トポイソメラーゼ-IIおよびAChE阻害活性において潜在的な用途を示しています . これは、アルツハイマー病などの状態の治療に役立つ可能性があることを示唆しています。
Safety and Hazards
将来の方向性
1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
特性
IUPAC Name |
1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-82-1 | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?
A1: The provided research articles focus on the crystal structure analysis of PKA in complex with 1,7-Naphthyridin-8-amine and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of 1,7-Naphthyridin-8-amine within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.
Q2: What is the significance of co-crystallizing 1,7-Naphthyridin-8-amine with PKA and PKI (5-24)?
A2: Co-crystallization of 1,7-Naphthyridin-8-amine with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of 1,7-Naphthyridin-8-amine in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
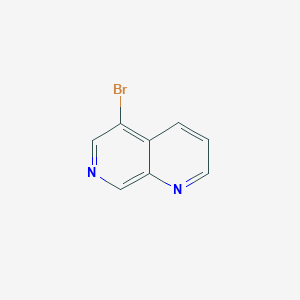

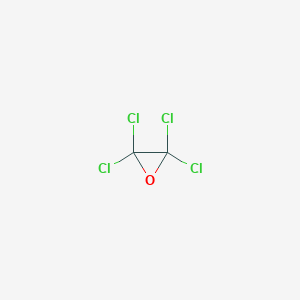


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)


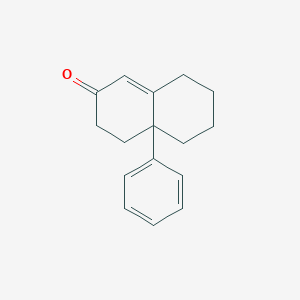
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
